N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-13(3)20-18(23)10-15-12-25-19-21-17(11-22(15)19)14-6-8-16(9-7-14)24-5-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKJLZSDZVTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound belonging to the imidazo[2,1-b]thiazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Imidazo[2,1-b]thiazole Core : This involves cyclization reactions starting from thioamide and imidazole derivatives.
- Substitution Reactions : The introduction of the sec-butyl and ethoxy groups occurs through nucleophilic substitution methods.
- Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or similar reagents.
Antitumor Activity
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antitumor properties. For instance:
- IC50 Values : Studies have reported IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic activity .
- Mechanism of Action : The mechanism involves inhibition of specific kinases associated with cancer proliferation. Molecular docking studies have shown that these compounds can effectively bind to active sites on target proteins, disrupting their function .
Metabolic Effects
This compound has also been evaluated for its metabolic effects:
- SIRT1 Activation : Some derivatives in this class have been identified as activators of SIRT1, a key regulator in metabolic pathways . This activation can lead to improved insulin sensitivity and potential benefits in treating metabolic disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity and binding affinity to target proteins |
| Imidazo[2,1-b]thiazole Core | Essential for cytotoxicity; interactions with kinases |
| Sec-butyl Group | Modulates pharmacokinetics and bioavailability |
Research has shown that modifications to the phenyl ring or the acetamide group can significantly alter the potency and selectivity of these compounds against various cancer cell lines .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- In Vitro Studies : A study tested a series of imidazo[2,1-b]thiazole derivatives against the NCI-60 cancer cell line panel, revealing promising results for compounds structurally related to this compound .
- Animal Models : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in melanoma models, further supporting their potential as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and imidazole, including N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 23.30 ± 0.35 | |
| Compound B | A549 (lung adenocarcinoma) | >1000 | |
| This compound | MCF-7 (breast cancer) | TBD | Current Study |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds.
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. A study demonstrated that thiazole-linked compounds exhibited significant protection in picrotoxin-induced seizure models. The SAR indicated that specific substitutions on the phenyl ring could enhance efficacy:
| Compound | Model Tested | Median Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Compound C | Electroshock Seizure Test | 24.38 | |
| This compound | TBD | Current Study |
Antimicrobial Activity
In addition to anticancer and anticonvulsant properties, compounds similar to this compound have shown antimicrobial activity against various bacterial strains. The design and synthesis of thiazole derivatives have led to compounds with selective antibacterial properties:
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| Compound D | E. coli | Moderate Inhibition | |
| This compound | TBD | Current Study |
Synthesis and Evaluation
A comprehensive study on the synthesis of thiazole derivatives involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. The resulting compounds were tested against NIH/3T3 mouse embryoblast cells and showed promising anticancer activity, which supports further exploration of this compound in clinical settings.
Clinical Implications
The potential clinical applications of this compound are vast. Its dual action as an anticancer and anticonvulsant agent positions it as a candidate for further research in combination therapies for patients suffering from both cancer and seizure disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Comparisons
Antitumor Activity :
- Compounds with 4-chlorophenyl (5l) or 4-bromophenyl (3c) groups show potent cytotoxicity, whereas 4-ethoxyphenyl analogs (hypothetically) may balance lipophilicity and metabolic stability for improved pharmacokinetics .
- Pyridinyl-acetamide derivatives (e.g., 5l) demonstrate selectivity for cancer cell lines (e.g., MDA-MB-231 over HepG2), suggesting substituent-dependent targeting .
- Kinase Inhibition: Benzoimidazo[2,1-b]thiazoles (D04, D08) inhibit EGFR with IC50 values <10 µM, outperforming non-fused imidazo[2,1-b]thiazoles, likely due to enhanced planar rigidity .
Antibacterial Activity :
Key Differentiators of the Target Compound
- The 4-ethoxyphenyl substituent could offer a balance between electronic effects (moderate electron donation) and steric bulk, optimizing receptor binding compared to 4-methoxy or 4-bromo analogs .
Q & A
Q. Answer :
- HPLC-PDA : Use C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients; aim for ≥95% purity .
- Stability Testing : Incubate compounds in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C ensures stability during storage) .
Advanced: What strategies address low aqueous solubility in imidazo[2,1-b]thiazole derivatives?
Q. Answer :
- Salt Formation : Convert free bases to hydrochloride or mesylate salts (e.g., increased solubility of morpholine-substituted analogs by 10-fold) .
- Nanoparticle Formulation : Use PLGA nanoparticles or liposomes (particle size <200 nm via DLS) to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters or PEGylated side chains cleaved in vivo .
Basic: How are SAR studies structured for imidazo[2,1-b]thiazole derivatives?
Q. Answer :
- Core Modifications : Compare imidazo[2,1-b]thiazole with benzo-fused analogs (e.g., benzo[4,5]imidazo[2,1-b]thiazole) for enhanced π-π stacking .
- Substituent Variation : Test alkyl (sec-butyl), aryl (4-ethoxyphenyl), and heteroaryl groups at the 3-position .
- Bioisosteric Replacement : Replace acetamide with thioamide or sulfonamide to modulate electronic effects .
Advanced: What mechanistic insights explain the anthelmintic activity of related compounds?
Q. Answer :
- Paralysis Induction : 2-Arenesulfonyl derivatives (e.g., compound 40a) disrupt microtubule polymerization in Parhaerima postuma worms, causing paralysis (death at 58 min vs. 65 min for piperazine citrate) .
- Ion Channel Modulation : Imidazo[2,1-b]thiazoles may inhibit glutamate-gated chloride channels (GluCls) in nematodes, validated via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
